
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has antioxidant and anti-inflammatory effects in vitro. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. It may also have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate in lab experiments is its potential antioxidant and anti-inflammatory properties, which may be useful in studying cellular processes related to oxidative stress and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research related to 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in various diseases.
2. Synthesis of analogs of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate with improved properties, such as increased solubility or potency.
3. Investigation of the potential use of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate as a starting material for the synthesis of other compounds with potential therapeutic applications.
4. Development of new methods for the synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate that are more efficient and cost-effective.
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for further investigation in various fields, including organic and medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate involves the reaction between 4-methylacetophenone and 4-nitrobenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction takes place in anhydrous ethanol and requires refluxing for several hours. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds or as a reagent in various chemical reactions. It may also have applications in medicinal chemistry, as it has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-13-2-7-15(8-3-13)17(20)12-24-18(21)11-6-14-4-9-16(10-5-14)19(22)23/h2-11H,12H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVEHZNHDPBPS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


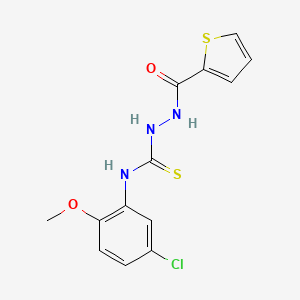
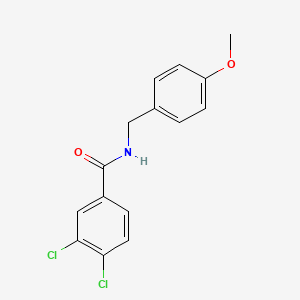
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
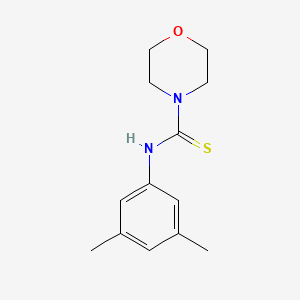
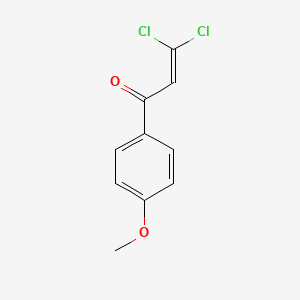
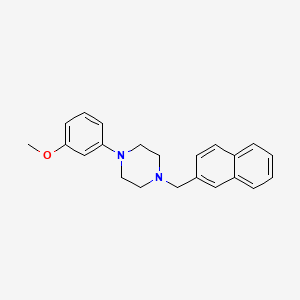
![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)
![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)
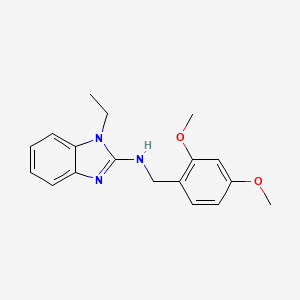

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)